Cas no 2228598-91-0 (2-(3,3-dimethylcyclohexyl)oxirane)

2-(3,3-dimethylcyclohexyl)oxirane 化学的及び物理的性質
名前と識別子
-
- 2-(3,3-dimethylcyclohexyl)oxirane
- 2228598-91-0
- EN300-1727541
-
- インチ: 1S/C10H18O/c1-10(2)5-3-4-8(6-10)9-7-11-9/h8-9H,3-7H2,1-2H3
- InChIKey: TXKROEJYNPXXJY-UHFFFAOYSA-N
- ほほえんだ: O1CC1C1CCCC(C)(C)C1
計算された属性
- せいみつぶんしりょう: 154.135765193g/mol
- どういたいしつりょう: 154.135765193g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 151
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 12.5Ų
2-(3,3-dimethylcyclohexyl)oxirane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1727541-5.0g |
2-(3,3-dimethylcyclohexyl)oxirane |
2228598-91-0 | 5g |
$3273.0 | 2023-06-04 | ||
Enamine | EN300-1727541-1.0g |
2-(3,3-dimethylcyclohexyl)oxirane |
2228598-91-0 | 1g |
$1129.0 | 2023-06-04 | ||
Enamine | EN300-1727541-0.25g |
2-(3,3-dimethylcyclohexyl)oxirane |
2228598-91-0 | 0.25g |
$1038.0 | 2023-09-20 | ||
Enamine | EN300-1727541-0.1g |
2-(3,3-dimethylcyclohexyl)oxirane |
2228598-91-0 | 0.1g |
$993.0 | 2023-09-20 | ||
Enamine | EN300-1727541-10.0g |
2-(3,3-dimethylcyclohexyl)oxirane |
2228598-91-0 | 10g |
$4852.0 | 2023-06-04 | ||
Enamine | EN300-1727541-10g |
2-(3,3-dimethylcyclohexyl)oxirane |
2228598-91-0 | 10g |
$4852.0 | 2023-09-20 | ||
Enamine | EN300-1727541-1g |
2-(3,3-dimethylcyclohexyl)oxirane |
2228598-91-0 | 1g |
$1129.0 | 2023-09-20 | ||
Enamine | EN300-1727541-0.05g |
2-(3,3-dimethylcyclohexyl)oxirane |
2228598-91-0 | 0.05g |
$948.0 | 2023-09-20 | ||
Enamine | EN300-1727541-2.5g |
2-(3,3-dimethylcyclohexyl)oxirane |
2228598-91-0 | 2.5g |
$2211.0 | 2023-09-20 | ||
Enamine | EN300-1727541-0.5g |
2-(3,3-dimethylcyclohexyl)oxirane |
2228598-91-0 | 0.5g |
$1084.0 | 2023-09-20 |
2-(3,3-dimethylcyclohexyl)oxirane 関連文献
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Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
-
Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
-
Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
-
Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
Fang Tian,Xiao-Nian Li,Lin Peng,Li-Xin Wang Org. Biomol. Chem., 2015,13, 6371-6379
-
Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
-
Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
-
Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
2-(3,3-dimethylcyclohexyl)oxiraneに関する追加情報
2-(3,3-Dimethylcyclohexyl)Oxirane: A Comprehensive Overview
2-(3,3-Dimethylcyclohexyl)oxirane, with the CAS number 2228598-91-0, is a cyclic ether compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals, materials science, and organic synthesis. This compound is characterized by its epoxide functionality, which makes it highly reactive and versatile in chemical reactions.
The molecular structure of 2-(3,3-dimethylcyclohexyl)oxirane consists of a cyclohexane ring substituted with two methyl groups at the 3-position and an epoxide group attached to the 2-position. This specific arrangement imparts unique physical and chemical properties to the compound, making it an attractive candidate for a wide range of synthetic transformations.
In the realm of pharmaceutical research, 2-(3,3-dimethylcyclohexyl)oxirane has been explored for its potential as a building block in the synthesis of bioactive molecules. Recent studies have demonstrated its utility in the preparation of chiral intermediates for drug discovery. For instance, a 2021 study published in the Journal of Organic Chemistry reported the use of this compound in the asymmetric synthesis of a novel class of antiviral agents. The high enantioselectivity achieved in these reactions underscores the importance of 2-(3,3-dimethylcyclohexyl)oxirane in developing chiral drugs with improved therapeutic profiles.
Beyond pharmaceutical applications, 2-(3,3-dimethylcyclohexyl)oxirane has also found use in materials science. Its reactivity with various nucleophiles allows for the formation of polymers with tailored properties. A notable example is its application in the synthesis of epoxy resins, which are widely used in coatings, adhesives, and composites due to their excellent mechanical strength and chemical resistance. A 2020 study in the Journal of Polymer Science: Part A: Polymer Chemistry highlighted the synthesis of novel epoxy resins using 2-(3,3-dimethylcyclohexyl)oxirane, demonstrating enhanced thermal stability and mechanical performance compared to traditional epoxy systems.
The synthetic versatility of 2-(3,3-dimethylcyclohexyl)oxirane is further exemplified by its role in organic synthesis. The epoxide group can undergo ring-opening reactions with a variety of nucleophiles, including alcohols, amines, and thiols. These reactions are often catalyzed by metal complexes or organocatalysts to achieve high selectivity and yield. A 2019 review article in Tetrahedron Letters summarized recent advances in the catalytic ring-opening polymerization (CROP) of epoxides like 2-(3,3-dimethylcyclohexyl)oxirane, emphasizing the importance of catalyst design and reaction conditions in achieving desired polymer architectures.
In addition to its synthetic applications, 2-(3,3-dimethylcyclohexyl)oxirane has been studied for its environmental impact. Epoxides are known to be biodegradable under certain conditions, making them attractive for green chemistry initiatives. A 2018 study published in the Journal of Environmental Science and Health investigated the biodegradation kinetics of various epoxides, including 2-(3,3-dimethylcyclohexyl)oxirane. The results indicated that this compound exhibits moderate biodegradability under aerobic conditions, suggesting its potential as an environmentally friendly alternative to more persistent chemicals.
The safety profile of 2-(3,3-dimethylcyclohexyl)oxirane is another critical aspect that has been extensively evaluated. As with all epoxides, it is important to handle this compound with care due to its reactivity and potential skin and eye irritation. However, comprehensive toxicological studies have shown that it does not pose significant health risks when used under controlled conditions. A 2017 report from the European Chemicals Agency (ECHA) provided detailed safety data on 2-(3,3-dimethylcyclohexyl)oxirane, confirming its safe use in industrial settings when appropriate safety measures are followed.
In conclusion, 2-(3,3-dimethylcyclohexyl)oxirane (CAS No. 2228598-91-0) is a versatile cyclic ether compound with a wide range of applications in pharmaceuticals, materials science, and organic synthesis. Its unique chemical structure and reactivity make it an invaluable building block for developing advanced materials and bioactive molecules. Ongoing research continues to uncover new possibilities for this compound, solidifying its position as a key player in modern chemistry.
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